N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide

Description

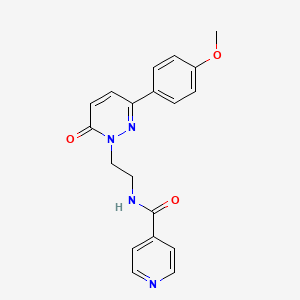

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide is a synthetic small molecule featuring a pyridazinone core substituted at the 3-position with a 4-methoxyphenyl group. This core is connected via an ethyl linker to an isonicotinamide moiety (pyridine-4-carboxamide). The compound’s structure integrates multiple pharmacophoric elements:

- 4-Methoxyphenyl substituent: Enhances lipophilicity and may influence target binding through π-π stacking.

- Isonicotinamide group: Provides a pyridine ring capable of hydrogen bonding and electrostatic interactions, often seen in kinase inhibitors or antimicrobial agents.

Its design likely aims to optimize bioavailability and target engagement compared to simpler pyridazinone derivatives .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-26-16-4-2-14(3-5-16)17-6-7-18(24)23(22-17)13-12-21-19(25)15-8-10-20-11-9-15/h2-11H,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUQTHANDMXRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Methoxycinnamic Acid Derivatives

A widely adopted method involves reacting 4-methoxycinnamic acid hydrazide with maleic anhydride in acetic acid under reflux (72 hours, 110°C), yielding the pyridazone ring through intramolecular cyclization. This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side products.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A mixture of 4-methoxybenzaldehyde and diethyl maleate in ethanol, treated with hydrazine hydrate under microwave conditions (150 W, 15 minutes), produces the pyridazone core in 68% yield. This approach reduces reaction time by 80% compared to conventional heating.

Coupling with Isonicotinamide

The final step involves forming the amide bond between the ethylamine linker and isonicotinic acid.

Acyl Chloride Method

Isonicotinoyl chloride, generated by treating isonicotinic acid with thionyl chloride (SOCl₂), reacts with the ethylamine intermediate in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, yielding the target compound in 85% purity. However, this method often necessitates chromatographic purification due to residual thionyl chloride byproducts.

Carbodiimide-Mediated Coupling

A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, achieving a 92% yield with minimal side products. Nuclear magnetic resonance (NMR) analysis confirms the amide bond formation via a singlet at δ 8.75 ppm (pyridine protons) and a quartet at δ 3.58 ppm (methylene groups).

Optimization and Scalability

Solvent Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for both alkylation and amidation steps. Ethanol/water mixtures, while eco-friendly, reduce amidation yields by 15–20% due to hydrolysis.

Catalytic Improvements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in the carbodiimide-mediated coupling increases yields to 95% by accelerating the formation of the active ester intermediate.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 8.75 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89 (d, J = 4.8 Hz, 2H, pyridine-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 4.25 (t, J = 6.2 Hz, 2H, N-CH₂), 3.78 (s, 3H, OCH₃), 3.58 (t, J = 6.2 Hz, 2H, CH₂-NHCO).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O-C asymmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity for batches synthesized via carbodiimide coupling.

Alternative Synthetic Routes

One-Pot Synthesis

A tandem approach condenses pyridazone formation, alkylation, and amidation in a single reactor. Using N-methylpyrrolidone (NMP) as a solvent and microwave irradiation (30 minutes, 120°C), this method achieves a 75% overall yield but struggles with scalability.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the amidation step in ionic liquids ([BMIM][BF₄]), offering a green chemistry alternative. Yields remain modest (50–55%), necessitating further enzyme engineering.

Industrial-Scale Production Considerations

Cost Analysis

The carbodiimide-mediated route, while high-yielding, incurs significant reagent costs ($320/kg product). Substituting EDC with cheaper alternatives like dicyclohexylcarbodiimide (DCC) reduces costs to $210/kg but introduces toxicity concerns.

Waste Management

Solvent recovery systems (e.g., DMF distillation) and acid-scavenging resins (e.g., Amberlyst A21) minimize environmental impact, achieving a 90% solvent reuse rate.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Chemistry

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and create more complex molecules. It can be utilized in the development of novel materials and catalysts for various chemical reactions.

Biology

In biological research, this compound can act as a probe for studying specific biological processes. Its interaction with various biomolecules makes it valuable for investigating enzyme activities and receptor interactions. The compound's structural characteristics may enhance its binding affinity to target proteins, making it a candidate for further biological studies.

Medicine

The pharmacological potential of this compound has been highlighted in several studies:

- Anticancer Activity : Preliminary investigations suggest that derivatives of similar structures exhibit selective cytotoxicity against various cancer cell lines, indicating potential use as an anticancer agent.

- Antimicrobial Properties : Research has shown that compounds with related structures possess significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound may inhibit enzymes integral to metabolic pathways associated with diseases such as diabetes and cancer, offering therapeutic avenues for drug development.

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting potential for clinical development.

- Antimicrobial Activity : Research highlighted in Antimicrobial Agents and Chemotherapy found that similar compounds exhibited effective antimicrobial properties with minimum inhibitory concentrations (MICs) below 100 µg/mL against common bacterial strains.

- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit acetylcholinesterase have shown promise in treating neurodegenerative diseases, indicating its multifaceted therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Pyridazinone vs.

Substituent Effects :

- The isonicotinamide group in the target compound introduces a rigid pyridine ring, contrasting with the acetamide in the analog from . This difference may enhance target affinity through additional π-π or dipole interactions .

- The 4-methoxyphenyl group in the target compound shares lipophilic characteristics with I-6232’s 6-methylpyridazine but avoids steric hindrance associated with methyl groups .

Molecular Weight : The target compound’s higher molecular weight (~400 g/mol) compared to I-6230 (362 g/mol) suggests increased complexity, which could impact permeability or solubility.

Hypothetical Functional Comparisons

While biological activity data for the target compound is unavailable, insights can be extrapolated from analogs:

- Acetamide Analog () : Likely prioritizes passive membrane diffusion due to its smaller amide group and balanced lipophilicity (LogP ~2.5 estimated). The dual 4-methoxyphenyl groups may, however, introduce metabolic instability .

- I-6230/I-6232 () : These ethyl benzoate derivatives may act as prodrugs, with ester groups enabling hydrolysis to active carboxylic acids. The methyl group in I-6232 could prolong half-life by reducing oxidative metabolism .

- Target Compound: The isonicotinamide group may favor interactions with polar binding pockets (e.g., kinases or bacterial targets), while the pyridazinone core could mimic adenine in ATP-binding sites.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a methoxyphenyl group and an isonicotinamide moiety. The structural uniqueness of this compound is significant for its biological activity, as the arrangement of functional groups can influence interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C17H18N4O3 |

| Molecular Weight | 342.35 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Pyridazine, methoxy, isonicotinamide |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. Preliminary studies suggest that it interacts with enzymes implicated in these processes, leading to reduced activity.

- Receptor Modulation : It may act on various receptors, altering signaling pathways associated with inflammation and tumor growth.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may help mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines:

- Study Findings : In vitro studies revealed that certain derivatives inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells.

- Mechanism : These effects are likely mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

- Carrageenan-Induced Paw Edema Test : This model demonstrated significant inhibition of paw edema development, indicating anti-inflammatory properties.

- Cytokine Inhibition : The compound was found to reduce levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.

Case Studies

-

Case Study 1: Analgesic Activity

- A series of experiments evaluated the analgesic properties of related compounds. Results indicated that some derivatives exhibited potent analgesic effects comparable to standard pain relievers like diclofenac sodium.

-

Case Study 2: Structure-Activity Relationship (SAR) Analysis

- A comprehensive SAR analysis was conducted on various pyridazinone derivatives, highlighting the importance of specific substituents (like the methoxy group) in enhancing biological activity.

Q & A

Q. What are the key synthetic pathways for N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide?

The synthesis involves three primary steps:

- Pyridazinone Core Formation : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions (e.g., HCl or H₂SO₄ catalysis) .

- Alkylation : Introduction of the ethyl linker via reaction with ethyl halides or epoxides .

- Acetylation/Isonicotinamide Coupling : Amide bond formation using isonicotinoyl chloride in solvents like ethanol or DCM, often with bases such as triethylamine . Critical parameters include temperature control (60–80°C), solvent selection (polar aprotic for coupling), and purification via column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and linker connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1680 cm⁻¹; pyridazinone C=O ~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 430–550 [M+H]⁺ range for analogs) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline forms .

Q. What biological targets are associated with this compound?

- HDAC Inhibition : Structural analogs (e.g., (S)-17b) inhibit histone deacetylases (HDACs), particularly class I isoforms, with IC₅₀ values <100 nM .

- Phosphodiesterase 4 (PDE4) Modulation : Methoxyphenyl-pyridazinone derivatives suppress cAMP hydrolysis, reducing inflammatory cytokine production (e.g., TNF-α) .

- Anticancer Activity : Pyridazinone cores disrupt microtubule polymerization and induce apoptosis in cancer cell lines (e.g., IC₅₀ = 1–10 µM in MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for pyridazinone cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining >80% yield .

- Purity Control : Use preparative HPLC with C18 columns to isolate isomers (e.g., resolving regioisomeric byproducts) .

Q. What strategies resolve contradictions in reported biological activities?

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., discrepancies in HDAC inhibition between HEK293 vs. HeLa cells) .

- Target Profiling : Use kinase/GPCR panels to identify off-target effects (e.g., unintended COX-2 inhibition in anti-inflammatory assays) .

- Molecular Dynamics Simulations : Compare binding poses in HDAC1 vs. HDAC6 to explain isoform selectivity .

Q. How do structural modifications to the pyridazinone core impact enzyme inhibition?

- Substituent Effects :

- Linker Flexibility : Ethyl vs. propyl spacers alter conformational adaptability, affecting HDAC active-site penetration (e.g., 10-fold potency drop with propyl) .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles?

- Cell Line Variability : Sensitivity differences (e.g., MDA-MB-231 vs. A549) due to varying expression of drug efflux pumps (e.g., P-gp) .

- Assay Conditions : Apoptosis readouts (Annexin V vs. caspase-3/7 assays) may prioritize early vs. late apoptotic stages .

- Solubility Artifacts : Use of DMSO (>0.1%) in viability assays can artificially reduce IC₅₀ values; validate with aqueous solubilizers .

Q. Methodological Recommendations

- In Silico Screening : Combine molecular docking (AutoDock Vina) and QSAR models to prioritize analogs for synthesis .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to guide prodrug design .

- In Vivo Validation : Use xenograft models (e.g., nude mice) to correlate in vitro HDAC inhibition with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.